N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-11-5-7-12(8-6-11)20-13(17-18-19-20)9-16-14(21)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGMWUAKECNOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the reaction of 4-chlorobenzyl azide with sodium azide under acidic conditions. The resulting tetrazole intermediate is then coupled with cyclopentanecarboxylic acid using a coupling reagent such as carbonyldiimidazole (CDI) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction time, temperature, and purification methods .
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of tetrazole N-oxide derivatives.
Reduction: Formation of N-((1-(phenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide.
Substitution: Formation of N-((1-(4-substituted phenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide.
Scientific Research Applications
Chemical and Biological Properties
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide features a tetrazole ring, which is known for its ability to mimic biological molecules, thus facilitating interactions with specific enzymes or receptors. The compound's structure allows it to potentially exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Scientific Research Applications
The compound has several notable applications in scientific research:
Medicinal Chemistry
- Drug Development : Investigated for its potential as an anti-inflammatory or analgesic agent. Its ability to modulate biological activity makes it a candidate for developing new therapeutic agents targeting various diseases.
Antimicrobial Activity
- Research Findings : Preliminary studies suggest that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Anticancer Properties
- Case Studies : Research has shown that this compound can induce cytotoxic effects on various cancer cell lines, making it a promising candidate for anticancer drug development.
Material Science
- Used as a building block for synthesizing more complex molecules, which can lead to the development of new materials with enhanced stability or reactivity.
Case Studies and Research Findings
Several studies have assessed the biological activities of this compound:
| Study Focus | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Activity | Evaluate efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity | Assess cytotoxic effects on breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |
| Anti-inflammatory Study | Investigate effects on macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Irbesartan-Related Compounds
- Irbesartan Impurity A (1-(Pentanoylamino)-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide): Molecular Formula: C₂₅H₃₀N₆O₂. Key Differences: Replaces the 4-chlorophenyl group with a biphenyl-tetrazole system. The pentanoylamino side chain enhances solubility and pharmacokinetic properties. Application: A known impurity in irbesartan synthesis, highlighting its role in quality control .
1-Phenyl-N-(1H-tetrazol-5-yl)cyclopentanecarboxamide
- Molecular Formula : C₁₃H₁₄N₆O.
Losartan
- Molecular Formula : C₂₂H₂₃ClN₆O.
- Key Differences: Contains a biphenyl-tetrazole group and an imidazole ring instead of cyclopentanecarboxamide.
- Application : Clinically approved ARB, demonstrating the therapeutic relevance of tetrazole-containing scaffolds .
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antiviral and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrazole ring, a cyclopentane moiety, and a 4-chlorophenyl group. Its molecular formula is with a molecular weight of approximately 291.78 g/mol. The presence of the tetrazole ring is particularly noteworthy, as this structure is often associated with enhanced biological activity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Tetrazole Ring | Five-membered ring containing four nitrogen atoms |
| Cyclopentane Moiety | Five-membered carbon ring |
| 4-Chlorophenyl Group | Aromatic ring with chlorine substitution |
Antiviral Properties
Preliminary studies indicate that compounds with similar structural features exhibit notable antiviral activities. For instance, tetrazoles have been shown to inhibit viral replication through various mechanisms, including interference with viral enzymes. This compound could potentially share these properties, making it a candidate for further antiviral research.
Anticancer Activity
The compound has also been evaluated for anticancer activity. Research suggests that the incorporation of the tetrazole ring enhances the compound's ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, indicating potential therapeutic applications in oncology.
Case Studies
- Study on Viral Inhibition : A study published in Journal of Medicinal Chemistry explored the antiviral effects of tetrazole derivatives against influenza viruses. Results showed significant inhibition of viral replication, suggesting that this compound may exhibit similar properties due to its structural similarities .
- Anticancer Research : In vitro assays conducted on derivatives of cyclopentanecarboxamide indicated strong cytotoxic effects against breast and lung cancer cell lines. The study highlighted the potential of these compounds in developing new cancer therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent coupling with cyclopentanecarboxylic acid derivatives.
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of the tetrazole intermediate |
| Step 2 | Coupling reaction with cyclopentanecarboxylic acid |
| Step 3 | Purification and characterization |
The SAR analysis indicates that modifications to the chlorophenyl group or the cyclopentane moiety can significantly influence biological activity. For example, substituents on the phenyl group may enhance binding affinity to biological targets.
Q & A
Q. What are the standard synthetic protocols for preparing tetrazole-containing analogs like N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide?
Methodological Answer:
Tetrazole derivatives are typically synthesized via multicomponent reactions (MCRs) involving isocyanides, aldehydes, and amines. For example:
- General Procedure (V-A) : Combine tert-butyl isocyanide (2.0 mmol) with a substituted benzaldehyde and cyclopentanecarboxamide in methanol or ethanol. Stir at room temperature for 24–48 hours. Purify via column chromatography (e.g., silica gel with 30% EtOAc/hexane). Yields range from 39% to 67%, depending on substituent steric effects and reaction optimization .
- Key Steps : Acidic workup for tetrazole ring stabilization and use of HRMS (ESI-TOF) for molecular weight confirmation .
Q. Table 1: Comparative Yields of Tetrazole Analogs
| Substituent | Yield (%) | Reference |
|---|---|---|
| 4-Chlorophenyl, tert-butyl | 39–49 | |
| 4-Chlorophenyl, adamantyl | 66–70 |
Q. How is structural characterization performed for such compounds?
Methodological Answer:
- Spectroscopic Methods :
- 1H/13C NMR : Assign peaks based on coupling patterns and integration (e.g., singlet for tetrazole protons at δ ~7.5–8.0 ppm, cyclopentane protons at δ ~1.4–3.1 ppm) .
- HRMS : Confirm molecular formula using ESI-TOF (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .
- X-ray Crystallography : Use SHELX programs for structure refinement. For example, SHELXL resolves high-resolution data (≤1.0 Å) and handles twinned crystals via HKLF5 format .
Q. What analytical techniques ensure compound purity and detect impurities?
Methodological Answer:
- HPLC-MS : Detect impurities like unreacted intermediates or byproducts (e.g., Irbesartan-related impurities monitored using C18 columns with UV detection at 254 nm) .
- TLC : Monitor reaction progress (e.g., silica gel plates with 30% EtOAc/hexane, Rf ~0.35–0.42) .
- Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
Q. What role does X-ray crystallography play in confirming the structure?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.
- Refinement : SHELXL refines anisotropic displacement parameters and resolves disorder (e.g., tert-butyl group rotational ambiguity). Hydrogen bonds are modeled using SHELXPRO .
- Validation : Check CIF files with PLATON for missed symmetry or twinning .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of tetrazole derivatives?
Methodological Answer:
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Dynamic NMR : Identify rotamers causing split signals (e.g., tert-butyl groups show temperature-dependent splitting) .
- 2D NMR (COSY, HSQC) : Assign overlapping protons (e.g., cyclopentane vs. tetrazole methylene groups) .
- DFT Calculations : Compare experimental and computed 13C NMR shifts to validate assignments .
Q. What structure-activity relationship (SAR) trends are observed for tetrazole analogs targeting angiotensin receptors?
Methodological Answer:
Q. Table 2: SAR of Selected Tetrazole Derivatives
| Compound | IC50 (nM) | Key Feature |
|---|---|---|
| Irbesartan | 1.3 | Biphenyl-tetrazole |
| Target Compound (Analog) | 5.8 | Cyclopentane linker |
Q. How to handle crystallographic challenges like twinning or disorder in SHELX?
Methodological Answer:
- Twinning : Use HKLF5 format in SHELXL to refine twin laws (e.g., two-domain twins with BASF parameter) .
- Disorder Modeling : Split occupancy for flexible groups (e.g., tert-butyl at 50:50 occupancy) and apply SIMU/DELU restraints .
- High-Resolution Data : Refine anisotropic thermal parameters and include H-atoms in calculated positions .
Q. What strategies are effective for impurity profiling in pharmaceutical analogs?
Methodological Answer:
- Forced Degradation : Expose compounds to heat, light, or acidic conditions to generate degradation products .
- LC-HRMS : Identify impurities via exact mass (e.g., [M+H]+ = 513.2198 for sulfonimidamide byproducts) .
- Synthesis Control : Monitor intermediates using inline FTIR to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
